molecular formula C13H17N3S2 B2490759 4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847503-21-3

4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2490759
CAS No.: 847503-21-3
M. Wt: 279.42
InChI Key: FFCMYJPSZSUBOO-UHFFFAOYSA-N
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Description

4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3S2 and its molecular weight is 279.42. The purity is usually 95%.
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Scientific Research Applications

1. Cytotoxicity and Immunocompetent Cell Effects

  • Novel derivatives, including ones similar to the compound , have shown high cytotoxicity against thymocytes, indicating potential for cancer treatment research (Mavrova et al., 2009).

2. Anti-Inflammatory Properties

  • Research into similar triazole derivatives has demonstrated anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs (Arustamyan et al., 2021).

3. Synthesis and Derivative Formation

  • Studies have explored the synthesis of various derivatives, including those of 1,2,4-triazole-3-thiol, which could have implications in creating new compounds with specific properties (Sharba et al., 2005).

4. Corrosion Inhibition

  • Certain benzimidazole derivatives, which are structurally related, have been investigated as corrosion inhibitors, indicating potential applications in materials science and engineering (Yadav et al., 2013).

5. Antimicrobial Activity

  • Some 1,2,4-triazole derivatives have shown antimicrobial activity against Gram-negative bacteria, highlighting their potential in antimicrobial drug development (Aly et al., 2011).

Properties

IUPAC Name

4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h8H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCMYJPSZSUBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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